S(+)-MDO-NPA HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S(+)-MDO-NPA HCl is an orally active inhibitor of dopamine, selective for rat limbic system.
Scientific Research Applications
1. Neuropharmacology and Dopamine Receptor Interaction
S(+)-MDO-NPA HCl has been investigated for its interaction with dopamine receptors, particularly in the limbic system of the brain. In a study by Campbell et al. (1987), S(+)-MDO-NPA was found to inhibit behavioral arousal induced by dopamine in the rat nucleus accumbens, suggesting selective antagonism of dopamine receptors in the limbic forebrain. This compound was also noted to be orally active and longer-acting than its analogues (Campbell et al., 1987).
2. Metabolic Studies
Research on the metabolism of this compound has been conducted. Binger (1990) described a liquid chromatographic method for determining 10,11-methylenedioxy-N-n-propylnoraporphine (MDO-NPA) and its metabolites in cultures, providing insights into its biotransformation (Binger, 1990).
3. Behavioral Effects
Another study by Campbell et al. (1982) explored the behavioral effects of S(+)-MDO-NPA, finding it to be a long-acting, orally effective prodrug with agonistic and antagonistic interactions with central dopamine-mediated systems (Campbell et al., 1982).
Properties
CAS No. |
113678-73-2 |
---|---|
Molecular Formula |
C20H22ClNO2 |
Molecular Weight |
343.851 |
IUPAC Name |
S(+)-Methylenedioxy-N-propylnoraporphine Hydrochloride |
InChI |
InChI=1S/C20H21NO2.ClH/c1-2-8-21-9-7-14-11-17-20(23-12-22-17)19-15-6-4-3-5-13(15)10-16(21)18(14)19;/h3-6,11,16H,2,7-10,12H2,1H3;1H/t16-;/m0./s1 |
InChI Key |
UKUPWPFLDMXNBA-NTISSMGPSA-N |
SMILES |
[H][C@@]1(CC2=C3C=CC=C2)N(CCC)CCC4=C1C3=C(OCO5)C5=C4.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S(+)-MDO-NPA HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.